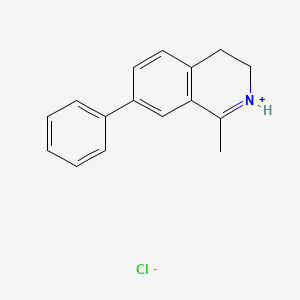
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline using hydrogenation techniques .
-
Reaction Conditions: : The Pictet-Spengler reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction temperature is typically maintained between 50-100°C .
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters .
Analyse Chemischer Reaktionen
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its tetrahydroisoquinoline form. Hydrogenation using palladium on carbon (Pd/C) is a typical method .
-
Substitution: : The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as bromine or chlorine can be used under controlled conditions .
-
Major Products: : The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry .
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers .
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-Phenyl-3,4-dihydroisoquinoline, 1-Benzyl-3,4-dihydroisoquinoline, and 1-Methyl-3,4-dihydroisoquinoline share structural similarities .
-
Uniqueness: : The presence of the methyl and phenyl groups at specific positions in this compound imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives .
Eigenschaften
CAS-Nummer |
24464-15-1 |
|---|---|
Molekularformel |
C16H16ClN |
Molekulargewicht |
257.76 g/mol |
IUPAC-Name |
1-methyl-7-phenyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H15N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11H,9-10H2,1H3;1H |
InChI-Schlüssel |
UGNOCHXNATXSRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[NH+]CCC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


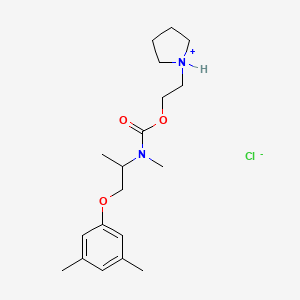
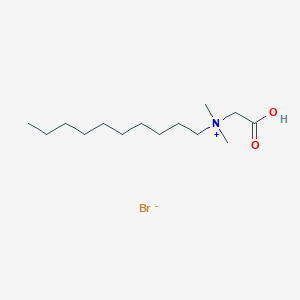
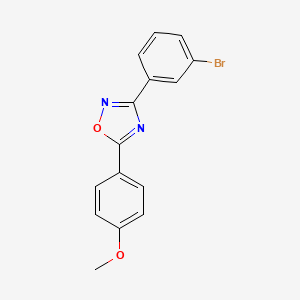
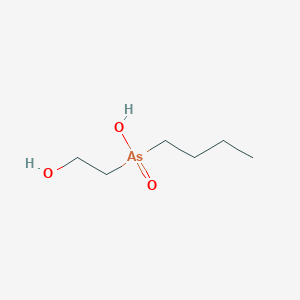
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
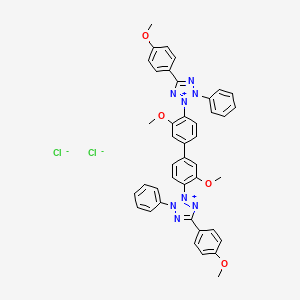
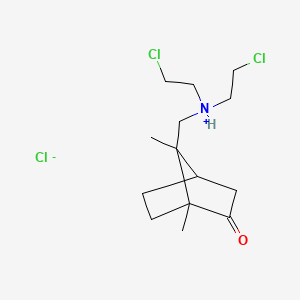

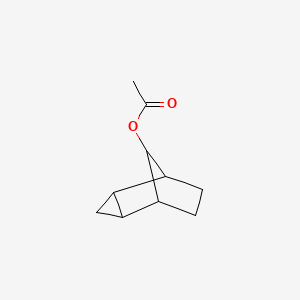
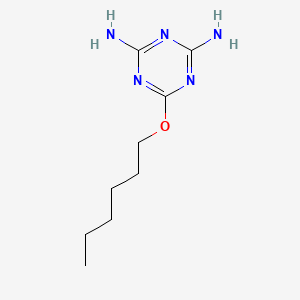
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
